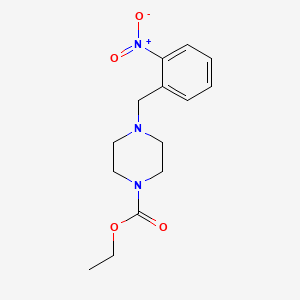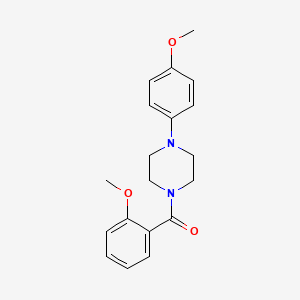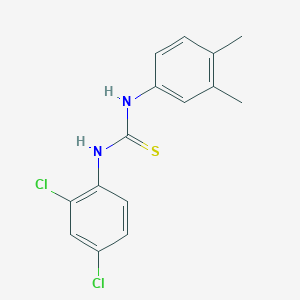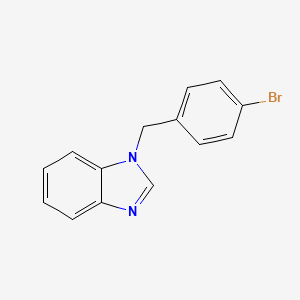
ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate, also known as NBPC, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic properties. NBPC belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.
作用機序
The mechanism of action of ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate is not fully understood. However, it is believed that this compound exerts its pharmacological effects by interacting with specific proteins or enzymes in the body. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound also inhibits the activity of MMPs, which are involved in cancer cell invasion and metastasis. In animal models of inflammatory diseases, this compound has been shown to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of inflammatory mediators.
実験室実験の利点と制限
One of the advantages of ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate is its potential as a therapeutic agent for cancer and inflammatory diseases. Its ability to induce apoptosis in cancer cells and reduce inflammation makes it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on its toxicity and pharmacokinetics.
将来の方向性
There are several future directions for the study of ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the study of its toxicity and pharmacokinetics to determine its safety and efficacy in vivo. Additionally, the development of this compound derivatives with improved solubility and pharmacological properties could lead to the discovery of more effective therapeutic agents for cancer and inflammatory diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic properties. Its ability to induce apoptosis in cancer cells and reduce inflammation makes it a promising candidate for drug development. However, more studies are needed to determine its safety and efficacy in vivo. The development of more efficient synthesis methods and this compound derivatives could lead to the discovery of more effective therapeutic agents for cancer and inflammatory diseases.
合成法
The synthesis of ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate involves the reaction of ethyl piperazine-1-carboxylate with 2-nitrobenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified through column chromatography to obtain pure this compound. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
Ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of interest is its anticancer activity. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It is believed that this compound induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. This compound has also been studied for its potential as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis.
特性
IUPAC Name |
ethyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-2-21-14(18)16-9-7-15(8-10-16)11-12-5-3-4-6-13(12)17(19)20/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBDWCLWWZQKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5803781.png)
![2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5803788.png)


![4-methyl-7,8-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5803814.png)
![1-(4-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803826.png)
![4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5803828.png)

![5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5803844.png)

![3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5803856.png)
![3,4-dimethoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803868.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)